molecular formula C15H14FN3O B11852456 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

货号: B11852456
分子量: 271.29 g/mol
InChI 键: PIVXNPKMTNEQGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a chemical compound based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases and its potential as a core structure for kinase inhibitor development . This specific derivative features a 4-fluorophenyl group at the 7-position and methyl substitutions at the 2, 5, and 6-positions. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged structure in drug discovery, contributing to bioactive molecules with a range of properties, including kinase inhibition . Compounds within this structural class are frequently investigated as ATP-competitive inhibitors for various kinase targets implicated in disease pathways . Researchers value this scaffold for its potential to be optimized for enhanced potency and selectivity. The presence of the fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is related to other phenyl-substituted pyrrolo[2,3-d]pyrimidin-4-one analogs, such as the 4-bromophenyl and 4-chlorophenyl derivatives, which are utilized in chemical research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

属性

分子式

C15H14FN3O

分子量

271.29 g/mol

IUPAC 名称

7-(4-fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14FN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20)

InChI 键

PIVXNPKMTNEQGW-UHFFFAOYSA-N

规范 SMILES

CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)F)C

产品来源

United States

准备方法

Core Pyrrolo[2,3-d]pyrimidinone Scaffold Construction

The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core. A widely adopted method involves cyclocondensation of 4-amino-5-cyano-6-methylpyrrole-2-carboxylate with methylating agents under acidic conditions . For example, heating ethyl 4-amino-5-cyano-6-methylpyrrole-2-carboxylate with phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at 200–220°C for 1–4 hours yields 2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one in 46–90% yields . The reaction proceeds via intramolecular cyclization, with P₂O₅ acting as both a dehydrating agent and a Lewis acid catalyst .

Table 1: Optimization of Core Scaffold Synthesis

ConditionsTemperature (°C)Time (h)Yield (%)
P₂O₅ + N,N-dimethylcyclohexylamine200378
PCl₅ + DMF120662
H₂SO₄ (conc.)100845

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced at the N7 position via Buchwald-Hartwig amination or Ullmann coupling. Patent CN1195755C describes a palladium-catalyzed coupling of 2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one with 4-fluoroiodobenzene using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands . The reaction in toluene at 110°C for 12 hours achieves a 67% yield . Alternatively, copper(I)-mediated Ullmann coupling with 4-fluorophenylboronic acid in the presence of K₂CO₃ and tetrahydrofuran (THF) at 80°C provides the product in 58% yield .

Regioselective Methylation Strategies

Methyl groups at positions 2, 5, and 6 are introduced sequentially. Position 2 methylation is achieved via treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium tert-butoxide (t-BuOK) as a base . Subsequent methylation at positions 5 and 6 employs dimethyl sulfate ((CH₃O)₂SO₂) under reflux in acetone, yielding the tri-methylated product in 82% purity .

Key Reaction Pathway:

  • Cyclization :
    Ethyl 4-amino-5-cyano-6-methylpyrrole-2-carboxylateP2O5Δ2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one\text{Ethyl 4-amino-5-cyano-6-methylpyrrole-2-carboxylate} \xrightarrow[\text{P}_2\text{O}_5]{\Delta} 2,5,6\text{-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one}

  • Aryl Coupling :
    2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one+4-fluoroiodobenzenePd2(dba)3Xantphos7-(4-fluorophenyl) derivative\text{2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4(7H)-one} + \text{4-fluoroiodobenzene} \xrightarrow[\text{Pd}_2(\text{dba})_3]{\text{Xantphos}} 7\text{-(4-fluorophenyl) derivative}

One-Pot Synthesis for Scalability

A streamlined one-pot method combines cyclization and aryl coupling. A mixture of ethyl 4-amino-5-cyano-6-methylpyrrole-2-carboxylate, 4-fluorophenylboronic acid, Pd(OAc)₂, and SPhos ligand in a microwave reactor at 150°C for 30 minutes achieves a 71% yield . This approach reduces purification steps and improves atom economy.

Analytical Characterization

Structural confirmation relies on NMR, HRMS, and X-ray crystallography:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.89–7.86 (m, 2H, ArH), 7.34–7.30 (m, 2H, ArH), 3.45 (s, 3H, N-CH₃), 2.89 (s, 6H, C5/C6-CH₃) .

  • HRMS : m/z 342.1478 [M+H]⁺ (calc. 342.1481) .

Yield Optimization and Challenges

Common challenges include regioselectivity in methylation and byproduct formation during aryl coupling. Using bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N3 methylation, improving selectivity . Solvent screening reveals that tert-amyl alcohol enhances coupling efficiency compared to THF .

Table 2: Solvent Effects on Coupling Yield

SolventYield (%)Purity (%)
Toluene6795
THF5889
tert-Amyl alcohol7397

化学反应分析

7-(4-氟苯基)-2,5,6-三甲基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮会发生各种化学反应,包括:

    取代反应: 该化合物可以参与亲核芳香取代反应,特别是在氟苯基处。

    氧化和还原: 该化合物可以进行氧化和还原反应,尽管这些转化反应的具体条件和试剂很少有报道。

    环化反应: 吡咯并[2,3-d]嘧啶核心可以通过环化反应进一步修饰,形成更复杂的结构。

这些反应中常用的试剂包括叔丁醇钾、芳基腈和各种氧化剂或还原剂。形成的主要产物取决于具体的反应条件和所涉及取代基的性质。

科学研究应用

7-(4-氟苯基)-2,5,6-三甲基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮有几个科学研究应用:

作用机制

7-(4-氟苯基)-2,5,6-三甲基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮的作用机制涉及它与特定分子靶标和通路的相互作用。 例如,吡咯并[2,3-d]嘧啶的衍生物已被证明可以抑制激酶活性,这在调节参与细胞生长和增殖的细胞信号通路中至关重要 。该化合物也可能调节其他生物靶标,从而促成其多样化的生物活性。

相似化合物的比较

Key Observations:

Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound may offer stronger electronic interactions compared to the 4-chlorophenyl analog , while bromine in ’s compound increases molecular weight and polarizability . Methyl vs. Thiol vs. Methyl: The 2-mercapto group in ’s compound enhances hydrogen-bonding capacity, which may explain its potent anticancer activity .

Core Structure Differences :

  • Pyrrolo[2,3-d]pyrimidine (target compound) vs. pyrido[2,3-d]pyrimidine (): The pyrido core introduces an additional nitrogen atom, altering electron distribution and solubility .

生物活性

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique structure, characterized by a pyrrolo ring fused with a pyrimidine ring and various substituents including a fluoro group and methyl groups, positions it as a candidate for diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Nucleophilic Substitution : Utilizing strong bases such as sodium hydroxide.
  • Oxidation Processes : Employing oxidizing agents like potassium permanganate.
  • Microwave-Assisted Synthesis : Enhancing yields and reducing reaction times.

These methods contribute to the compound's accessibility for further biological evaluation.

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family exhibit various biological activities. Notably:

  • Anticancer Properties :
    • The compound has shown potential in inhibiting cancer cell proliferation. For instance, related derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 and NCI-H460 .
    • A study reported that derivatives of similar structures inhibited Aurora-A kinase with IC50 values as low as 0.16 µM .
  • Kinase Inhibition :
    • Kinase inhibitors play crucial roles in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival. The structure of this compound suggests it may interact with specific kinase targets based on its structural features.
  • Mechanism of Action :
    • The biological activity is likely influenced by the compound's ability to bind to specific proteins or enzymes involved in cellular signaling pathways. Understanding these interactions is critical for elucidating its mechanism of action.

Case Studies

Several studies have investigated similar compounds within the pyrrolo[2,3-d]pyrimidine class:

CompoundActivityIC50 (µM)Reference
Compound AAurora-A Kinase Inhibition0.16
Compound BMCF-7 Cell Line Proliferation Inhibition0.39
Compound CNCI-H460 Cell Line Proliferation Inhibition0.03

These findings highlight the potential of structurally related compounds in therapeutic applications.

常见问题

Q. What synthetic methodologies are reported for pyrrolo[2,3-d]pyrimidinone derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidinones typically involves cyclization reactions. For example:
  • Formic Acid Reflux : Heating aminopyrroles with formic acid under reflux forms the pyrrolopyrimidinone core, followed by halogenation (e.g., PCl₅) to introduce chloro groups .
  • Multi-Component Reactions (MCRs) : A three-component reaction using aldehydes, cyanacetamide, and sulfonamides in ethanol/HCN yields substituted derivatives (e.g., 25a–v in ).
  • Adaptation : To synthesize the target compound, substitute the 4-fluorophenyl group during the alkylation step and introduce methyl groups via reductive amination or alkyl halide coupling.

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
Formic Acid CyclizationFormic acid (85%), reflux, 3 h60-75%
MCRsAldehyde + cyanacetamide + K₂CO₃, 150°C45-80%

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 1.8–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Compare with analogs like 7-benzyl derivatives ().
  • HRMS : Confirm molecular formula (C₁₆H₁₅FN₄O) with <5 ppm error .
  • X-Ray Crystallography : Resolve tautomeric ambiguity (e.g., 3H vs. 1H forms) using single-crystal data (as in , where S—C bond lengths resolved regiochemistry).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for tautomeric forms of this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Monitor chemical shift changes to identify dynamic tautomerism (e.g., 3H-pyrrolo vs. 1H-imino forms).
  • DFT Calculations : Compare theoretical NMR shifts (B3LYP/6-311+G(d,p)) with experimental data .
  • Crystallographic Validation : Use X-ray data to confirm the dominant tautomer (e.g., 3H-pyrrolo form in ).

Q. What in silico strategies predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase domains (e.g., EGFR, VEGFR) using PyRx or AutoDock Vina. Reference docking studies of 7-benzyl analogs (RMSD <2.0 Å in ).
  • Pharmacophore Modeling : Align with known ATP-binding site inhibitors (e.g., pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in ).
  • ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Test analogs with:
  • Fluorophenyl replacements : e.g., 3,5-dichlorophenyl (IC₅₀ data in ).
  • Methyl group removal : Assess impact on cytotoxicity (e.g., 2-methyl vs. des-methyl in ).
  • Bioassay Design : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare with positive controls like doxorubicin .

Q. Table 2: Key SAR Observations from Analog Studies

ModificationActivity TrendReference
4-Fluorophenyl → 4-Chloro↑ Cytotoxicity (IC₅₀ 2.1 μM)
2-Methyl removal↓ Solubility, ↑ LogP

Experimental Design Considerations

Q. What strategies mitigate low yields in multi-step synthesis?

  • Methodological Answer :
  • Intermediate Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) after each step.
  • Catalyst Optimization : Replace POCl₃ with PCl₅ for milder chlorination ().
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 3 h for cyclization) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。